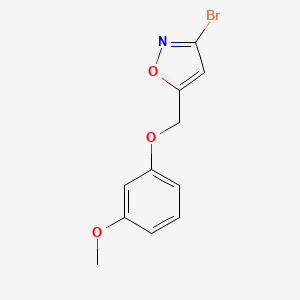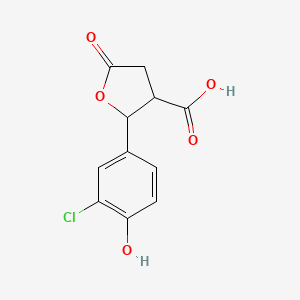
3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the 3rd position and a methoxyphenoxy group at the 5th position of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes, which is catalyzed by copper (I) or ruthenium (II) catalysts . Another approach is the reaction of α,β-acetylenic oximes with gold (III) chloride, leading to the formation of substituted isoxazoles under moderate reaction conditions .
Industrial Production Methods
In industrial settings, the production of isoxazoles, including this compound, often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods typically employ microwave-assisted reactions or solid-phase synthesis techniques to achieve high yields and purity .
化学反応の分析
Types of Reactions
3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with various dienophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of substituted isoxazoles with different functional groups.
Oxidation Reactions: Formation of isoxazole oxides.
Reduction Reactions: Formation of isoxazole amines.
科学的研究の応用
3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 5-Bromo-3-methylbenzo[c]isoxazole
Uniqueness
3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C11H10BrNO3 |
|---|---|
分子量 |
284.11 g/mol |
IUPAC名 |
3-bromo-5-[(3-methoxyphenoxy)methyl]-1,2-oxazole |
InChI |
InChI=1S/C11H10BrNO3/c1-14-8-3-2-4-9(5-8)15-7-10-6-11(12)13-16-10/h2-6H,7H2,1H3 |
InChIキー |
IAKDMCWSHFHTOK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)OCC2=CC(=NO2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(Benzo[b]thiophen-7-yl)pyrrolidine](/img/structure/B11789801.png)
![6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789806.png)


![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11789828.png)


![6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11789852.png)

